4-Methylbenzoxazole
Overview
Description
4-Methylbenzoxazole is a heterocyclic compound containing an oxazole ring with a methyl group attached to the fourth carbon atom. It is known for its aromatic properties and is used in various chemical and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
4-Methylbenzoxazole, a derivative of benzoxazole, is an attractive scaffold in medicinal chemistry due to its diverse biological applications . It interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
It is known that benzoxazole derivatives have the ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives, including this compound, have been found to affect a wide range of metabolic pathways and cellular processes in cancer pathology . They have been shown to possess potent anticancer activity .
Pharmacokinetics
It is known that benzoxazole derivatives have poor bioavailability . The systemic oral bioavailability of similar compounds is reported to be less than 3%, mostly due to poor absorption and rapid metabolism .
Result of Action
The result of the action of this compound is primarily seen in its potent anticancer activity . It has been shown to have a significant effect on cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives has been shown to have a heavy environmental impact due to the extraction and depletion of rare metal resources, by-products, and the generation of large amounts of waste . Furthermore, the efficacy and stability of this compound can be affected by factors such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzoxazole can be synthesized through several methods, primarily involving the reaction of 2-aminophenol with aldehydes or ketones. One common method involves the condensation of 2-aminophenol with 4-methylbenzaldehyde in the presence of an acid catalyst under reflux conditions . Another method includes the use of 2-aminophenol and 4-methylbenzoyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the catalytic reaction of 2-aminophenol with 4-methylbenzaldehyde under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Methylbenzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays due to its fluorescent properties.
Medicine: Research has shown its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
Benzoxazole: Lacks the methyl group at the fourth position, leading to different reactivity and applications.
2-Methylbenzoxazole: The methyl group is attached to the second carbon, altering its chemical properties.
5-Methylbenzoxazole: The methyl group is attached to the fifth carbon, affecting its biological activity.
Uniqueness: 4-Methylbenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific methyl group enhances its stability and reactivity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
4-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOOGHIVDLALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 2-(2-hydroxy-3-naphthyl)-4-methylbenzoxazole (HNBO) fluorophore interact with Mg2+ ions and what are the downstream effects?
A1: While the exact mechanism of interaction isn't fully detailed in the provided abstract [], the research suggests that the HNBO fluorophore likely acts as a chelating agent. This means that the ligand's structure, potentially involving the hydroxyl and nitrogen atoms within the benzoxazole core, allows it to bind selectively to Mg2+ ions. This binding event then induces a change in the molecule's electronic structure, leading to a detectable change in its fluorescence properties. This change in fluorescence intensity or wavelength can be directly correlated to the concentration of Mg2+ present in the sample.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.